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Compound of Interest

Compound Name: C18H13CIN202

Cat. No.: B8723462

Introduction: The Challenge of Isomeric Ambiguity

In the realm of chemical research and drug development, a molecular formula represents a
foundational piece of information. However, it is merely the starting point of a complex journey
of identification and characterization. The molecular formula C18H13CIN202 encapsulates a
diverse landscape of potential isomeric structures, each with its own unique chemical identity,
physical properties, and biological activities. This technical guide provides an in-depth
exploration of the known isomers of C18H13CIN202, offering a comprehensive resource for
researchers, scientists, and drug development professionals. Due to the nascent stage of
research into some of these specific isomers, a definitive, universally registered CAS (Chemical
Abstracts Service) number is not readily available for all identified structures. This guide will
clearly delineate the available registry information for each isomer and present a logical
workflow for their characterization.

Isomer Identification and Characterization Workflow

The process of identifying and characterizing a specific isomer from a given molecular formula
Is a systematic endeavor. The following workflow outlines the key steps involved:
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Caption: A generalized workflow for the identification and characterization of chemical isomers.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b8723462?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8723462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Isomer I: 4-(4-chlorophenyl)-N-(5-hydroxy-2-
pyridinyl)benzamide

This isomer is the most prominently documented structure corresponding to the molecular

formula C18H13CIN202 in publicly accessible databases. While a specific CAS number is not

yet assigned, it is indexed under various other identifiers.

Identifier Value Source
4-(4-chlorophenyl)-N-(5-

IUPAC Name o ] PubChem[1]
hydroxy-2-pyridinyl)benzamide

PubChem CID 135137475 PubChem[1]

ChEMBL ID CHEMBL5898757 PubChem[1]

SCHEMBL ID SCHEMBL20284046 PubChem[1]

BDBM ID BDBM523246 PubChem[1]
InChl=1S/C18H13CIN202/c19
-15-7-5-13(6-8-15)12-1-3-14(4-

InChl 2-12)18(23)21-17-10-9- PubChem[1]
16(22)11-20-17/h1-11,22H,
(H,20,21,23)
YSDVXCLBGSVTQG-

InChlKey PubChem[1]
UHFFFAOYSA-N
C1=CC(=CC=C1C2=CC=C(C=

SMILES C2)CI)C(=0O)NC3=NC=C(C=C PubChem[1]

3)0

Computed Physicochemical Properties
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Property Value Unit
Molecular Weight 324.8 g/mol
XLogP3 3.9

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count 3

Rotatable Bond Count 3

Exact Mass 324.0665554 Da
Topological Polar Surface Area  71.7 A2
Heavy Atom Count 23

Data sourced from PubChem CID 135137475.[1]

Experimental Data and Protocols

At present, detailed experimental protocols for the synthesis and analysis of 4-(4-chlorophenyl)-
N-(5-hydroxy-2-pyridinyl)benzamide are not widely published in readily accessible literature.
However, general synthetic strategies for analogous N-arylbenzamides can be adapted.

Proposed Synthetic Approach: Amide Coupling

A plausible synthetic route would involve the amide coupling of a 4-(4-chlorophenyl)benzoic
acid derivative with 2-amino-5-hydroxypyridine.
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Step 1: Activation of Carboxylic Acid

G—(4-chlorophenyl)benzoic acia

Activating Agent
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Step 2: Amide Bond Formation

Y
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Base
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4-(4-chlorophenyl)-N-
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Caption: A conceptual synthetic pathway for 4-(4-chlorophenyl)-N-(5-hydroxy-2-
pyridinyl)benzamide.

General Protocol for Spectroscopic Characterization:
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-
ds, CDCI3).

o Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.

o Expected 'H NMR signals would include aromatic protons from the biphenyl and pyridine
ring systems, as well as exchangeable protons from the hydroxyl and amide groups.

o Expected 13C NMR signals would correspond to the carbon atoms of the aromatic rings
and the carbonyl carbon of the amide.

e Mass Spectrometry (MS):

o Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF or
Orbitrap).

o The expected exact mass of the protonated molecule [M+H]* would be approximately
325.0738.

e Infrared (IR) Spectroscopy:
o Acquire the IR spectrum using a KBr pellet or as a thin film.

o Characteristic absorption bands would be expected for the N-H stretch (amide), O-H
stretch (hydroxyl), C=0 stretch (amide), and C-ClI stretch.

Isomer lI: 2-chloro-13-phenyl-1,11-
diazatricyclo[7.4.1.0°,'4]tetradeca-2,5(14),8,12-
tetraene-4,10-dione
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This isomer presents a more complex, polycyclic structure. Information regarding this specific
compound is sparse, and it does not have a readily identifiable CAS number or extensive
database entries.

Chemical Identity and Registry Information

Identifier Value Source

2-chloro-13-phenyl-1,11-

diazatricyclo[7.4.1.0% “]tetrade ]
IUPAC Name PubChemLite[2]

ca-2,5(14),8,12-tetraene-4,10-

dione

InChI=1S/C18H13CIN202/c19
-16-9-15(22)12-7-4-8-13-

InChl 17(12)21(16)14(10-20- PubChemLite[2]
18(13)23)11-5-2-1-3-6-11/h1-
3,5-6,8-10H,4,7H2,(H,20,23)

GKYMWPVVIDDTRC- .
InChlKey PubChemLite[2]
UHFFFAOYSA-N

C1CC2=C3C(=C1)C(=0)NC=
SMILES C(N3C(=CC2=0)Cl)\C4=CC=C  PubChemLite[2]
c=C4

| Physicachemical :

Property Value Unit
Monoisotopic Mass 324.06656 Da
XLogP (predicted) 2.6

Data sourced from PubChemlLite.[2]

Safety and Handling

Given the limited toxicological data for these specific isomers, standard laboratory safety
precautions should be strictly followed when handling any compound with the molecular
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formula C18H13CIN202. This includes the use of personal protective equipment (PPE) such
as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-
ventilated fume hood. For any newly synthesized or uncharacterized compound, it is prudent to
treat it as potentially hazardous until proven otherwise. A comprehensive safety data sheet
(SDS) should be consulted if available from a commercial supplier, although for novel research
compounds, this is often not the case. General safety guidelines for handling chemical
reagents should be adhered to.[3][4]

Conclusion and Future Directions

The molecular formula C18H13CIN202 represents a fascinating area for chemical exploration,
with at least two identified isomers possessing distinct structural features. While "4-(4-
chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide" has a more significant presence in
chemical databases, a dedicated CAS number and extensive experimental data are still
forthcoming. The tricyclic isomer remains largely uncharacterized in the public domain.

For researchers and scientists, this presents both a challenge and an opportunity. The lack of
comprehensive data necessitates primary research to fully elucidate the properties and
potential applications of these compounds. Future work should focus on:

o Definitive CAS Number Assignment: Submission of these compounds to the Chemical
Abstracts Service for official registration.

» Synthesis and Purification: Development and optimization of synthetic routes to obtain pure
samples of each isomer.

e Spectroscopic and Crystallographic Analysis: Full structural characterization using a suite of
analytical techniques, including single-crystal X-ray diffraction.

» Biological Screening: Evaluation of the biological activity of these compounds in relevant
assays to explore their potential as drug candidates or research tools.

This technical guide serves as a foundational resource, consolidating the currently available
information and providing a roadmap for future investigation into the intriguing chemical space
of C18H13CIN202.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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